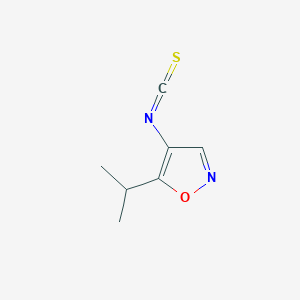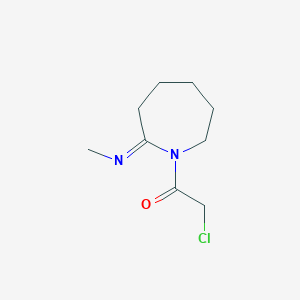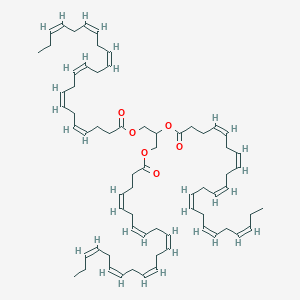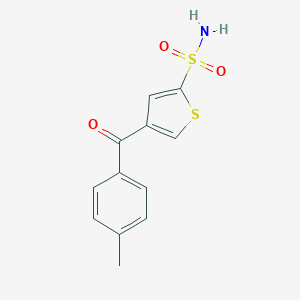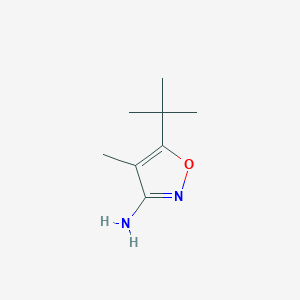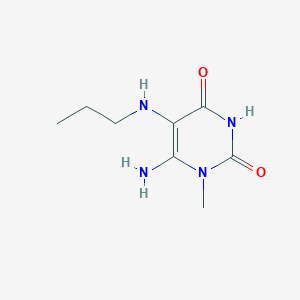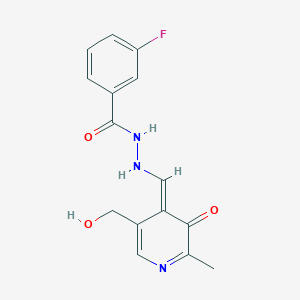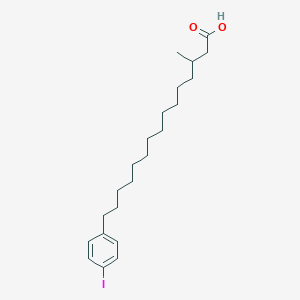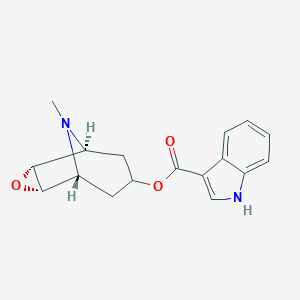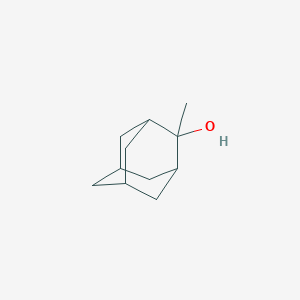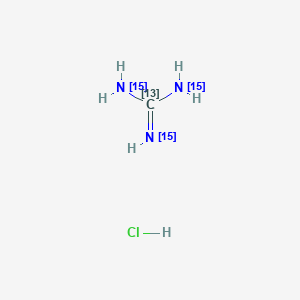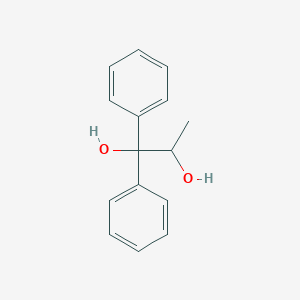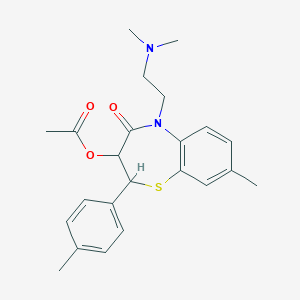
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one, also known as Diltiazem, is a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.
Mécanisme D'action
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which leads to a decrease in contractility and relaxation of the blood vessels. This results in a decrease in blood pressure and an increase in blood flow to the heart.
Effets Biochimiques Et Physiologiques
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of oxidative stress, and the improvement of endothelial function. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one has several advantages for use in lab experiments, including its well-established safety profile and its availability as a commercially available drug. However, its use is limited by its low solubility and poor bioavailability, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one could focus on its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the potential use of 3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new formulations of 3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one with improved solubility and bioavailability to enable its use in a wider range of experimental settings.
Méthodes De Synthèse
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one can be synthesized through multiple methods, including the reaction of 1,5-benzothiazepin-4(5H)-one with 2-(dimethylamino)ethyl chloride in the presence of sodium hydride and acetic acid. Another method involves the reaction of 1,5-benzothiazepin-4(5H)-one with 4-methylphenylmagnesium bromide in the presence of copper(I) bromide and 2,2'-bipyridine, followed by the reaction with N,N-dimethylaminoethyl chloride hydrochloride.
Applications De Recherche Scientifique
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one has been extensively studied for its cardiovascular effects, including its ability to lower blood pressure and decrease heart rate. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
122024-96-8 |
|---|---|
Nom du produit |
3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one |
Formule moléculaire |
C23H28N2O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3 |
Clé InChI |
FVGKAJGOHWOXLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C |
Synonymes |
3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one TA 993 TA 993, (cis-(+-)) maleate TA 993, (cis-(-)) fumarate TA 993, (cis-(-)) fumarate 1:1 TA-993 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



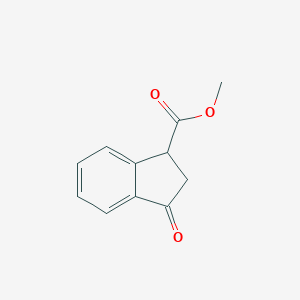
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
